REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Br:10]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][Br:10]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC(=C1)Cl)C
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Name
|
|
Quantity
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18.66 g
|
Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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To a 500 ml 3-necked pyrex round bottomed flask equipped with a magnetic stirring bar
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Type
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TEMPERATURE
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Details
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reflux condenser and argon inlet
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Type
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CUSTOM
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Details
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dry
|
Type
|
CUSTOM
|
Details
|
degassed carbon tetrachloride (200 ml)
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Type
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TEMPERATURE
|
Details
|
The stirred mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux
|
Type
|
CUSTOM
|
Details
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while being irradiated at a distance 10 cm by a 150 watt Hanovia low pressure mercury Lamp for 4 hours
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
The cooled reaction mixture
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Type
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WASH
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Details
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washed with water (2×200 ml) and brine (400 ml)
|
Type
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CUSTOM
|
Details
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Drying
|
Type
|
FILTRATION
|
Details
|
(MgSO4), filtration, and removal of the solvent in vacuo
|
Type
|
WAIT
|
Details
|
left compound (2a) as a colorless oil
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(CBr)C=CC(=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |